Sodium decane-1-sulfonate acts as an ion-pairing reagent in HPLC: . It improves the separation and resolution of positively charged analytes, such as peptides and proteins, by forming ionic pairs with them. This enhances their retention time and detection sensitivity in HPLC analysis [, ].
Sodium decane-1-sulfonate finds application in the analysis of organic small molecules by HPLC and ion-pair liquid chromatography []. Its anionic sulfonate group facilitates the separation of positively charged analytes, similar to its role in analyzing peptides and proteins.
Research studies have employed sodium decane-1-sulfonate to investigate interactions between various molecules. For instance, some studies have explored its interactions with hydroxypropylmethylcellulose, a commonly used polymer [].
The SDS molecule consists of a hydrocarbon chain (decyl group) of ten carbon atoms (C10) attached to a sulfonate group (SO3⁻). The sodium cation (Na⁺) balances the negative charge of the sulfonate group. This structure creates a polar head group (sulfonate) that interacts with water and a nonpolar tail group (decyl chain) that interacts with hydrophobic substances [].
SDS is typically synthesized through the sulfonation of decane with sulfur trioxide (SO3) followed by neutralization with sodium hydroxide (NaOH) [].
C10H22 + SO3 -> C10H21SO3HC10H21SO3H + NaOH -> C10H21SO3Na + H2O
As an ionic compound, SDS can participate in various ion-exchange reactions. It can also interact with other charged molecules to form ion pairs. The specific reactions depend on the context and other reagents involved.
The primary function of SDS in research is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates formed by the self-assembly of SDS molecules. The hydrophilic head groups face outwards towards the water, while the hydrophobic tails cluster inwards. This property allows SDS to solubilize hydrophobic molecules and particles by incorporating them into the micelle core [].
Irritant